molecular formula C12H11NO3 B3060793 2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione CAS No. 86506-70-9

2-(2-(Oxiran-2-YL)ethyl)isoindoline-1,3-dione

Cat. No. B3060793
M. Wt: 217.22 g/mol
InChI Key: KPQFNAHIBWPUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06903118B1

Procedure details

70 g (350 mmol) 2-(but-3-enyl)-isoindolin-1,3-dione are dissolved in dichloromethane. The solution is cooled to ca. 0° C. and a suspension of 120.8 g (350 mmol) 50% 3-chloro-peroxy-benzoic acid in dichloromethane is added under cooling. The mixture is left standing without further cooling at room temperature for two days. After addition of 250 ml saturated NaHCO3 solution the organic phase is separated and washed three times each with 200 ml saturated NaHCO3 solution and once with water. The organic phase is dried over sodium sulfate and the solvent is removed under vacuum: yield 80 g.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15])[CH2:2][CH:3]=[CH2:4].ClC1C=C(C=CC=1)C(OO)=[O:21].C([O-])(O)=O.[Na+]>ClCCl>[O:21]1[CH2:4][CH:3]1[CH2:2][CH2:1][N:5]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]1=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(CC=C)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
120.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
WAIT
Type
WAIT
Details
The mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
without further cooling at room temperature for two days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
washed three times each with 200 ml saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed under vacuum

Outcomes

Product
Name
Type
Smiles
O1C(CCN2C(C3=CC=CC=C3C2=O)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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